molecular formula C8H16ClFN2O3 B6610697 ethyl (2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride CAS No. 2866254-20-6

ethyl (2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride

Cat. No. B6610697
CAS RN: 2866254-20-6
M. Wt: 242.67 g/mol
InChI Key: XUMKUMRJWRQIKE-IBTYICNHSA-N
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Description

Ethyl (2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride, commonly referred to as EFMBH, is an organic compound with the molecular formula C7H14ClFNO3. It is a colorless solid that is soluble in water and has a melting point of 121 °C. EFMBH is a chiral compound, meaning it has two enantiomers, or mirror images of the same molecule. EFMBH is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

EFMBH has a variety of scientific research applications, including the study of enzyme inhibition and the study of drug metabolism. EFMBH has been used to study the inhibition of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. EFMBH has also been used to study the metabolism of drugs, such as the anticonvulsant drug phenytoin. EFMBH has also been used to study the metabolism of other drugs, such as the antipsychotic drug risperidone.

Mechanism of Action

EFMBH works by inhibiting the activity of enzymes, such as cytochrome P450. It does this by binding to the enzyme’s active site, preventing the enzyme from catalyzing its reaction. EFMBH also works by inhibiting the metabolism of drugs, such as phenytoin and risperidone.
Biochemical and Physiological Effects
EFMBH has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to inhibit the metabolism of drugs, such as phenytoin and risperidone. EFMBH has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

EFMBH has a number of advantages and limitations for lab experiments. One advantage is that EFMBH is a chiral compound, meaning it can be used to study the enantioselectivity of enzymes. Another advantage is that EFMBH can be synthesized relatively easily and in high purity. A limitation is that EFMBH is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for EFMBH. One potential direction is the development of more efficient synthesis methods for EFMBH. Another potential direction is the use of EFMBH in the study of drug metabolism and drug-drug interactions. Additionally, EFMBH could be used to study the effects of drugs on the human body, such as the effects of drugs on the cardiovascular system. Finally, EFMBH could be used to study the effects of drugs on the brain, such as the effects of drugs on cognitive function.

Synthesis Methods

EFMBH can be synthesized using a variety of methods. One method involves the reaction of 4-fluorobutyric acid with ethyl chloroformate, followed by the addition of ammonia and hydrochloric acid. The resulting product is then purified by recrystallization. Another method involves the reaction of 4-fluorobutyric acid with ethyl chloroformate and ammonia, followed by the addition of hydrochloric acid. The product is then purified by recrystallization. Both methods yield EFMBH in high purity.

properties

IUPAC Name

ethyl (2S,4R)-2-amino-4-fluoro-5-(methylamino)-5-oxopentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O3.ClH/c1-3-14-8(13)6(10)4-5(9)7(12)11-2;/h5-6H,3-4,10H2,1-2H3,(H,11,12);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMKUMRJWRQIKE-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)NC)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C[C@H](C(=O)NC)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride

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